molecular formula C16H26N4O3S B2871913 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide CAS No. 1704494-64-3

2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide

Cat. No.: B2871913
CAS No.: 1704494-64-3
M. Wt: 354.47
InChI Key: JHGOIPGHSCYPSI-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its structure is characterized by a butanamide backbone substituted with an acetamido group and a methylsulfanyl (methylthio) moiety, which is linked to a pyrazole ring system. The pyrazole nitrogen is further functionalized with a tetrahydropyran-4-yl)methyl group. This molecular architecture suggests potential as a key intermediate or a targeted scaffold in drug discovery efforts. The methylsulfanyl group can serve as a metabolically labile site or a key pharmacophore, as sulfur-containing groups are known to participate in various biological interactions . The acetamido side chain is a feature common in many bioactive molecules and modified amino acids . The presence of the pyrazole ring, a prominent heterocycle in pharmaceuticals, is often associated with diverse biological activities. This is evidenced by its frequent appearance in patented compounds, including those investigated as orexin receptor antagonists for treating sleep and metabolic disorders and as Wnt pathway modulators for targeting cancers and fibrotic diseases . The tetrahydropyran moiety adds conformational constraint and can influence the compound's pharmacokinetic properties. This reagent is provided as a high-grade chemical for research applications exclusively. It is intended for use in laboratory investigations, including as a building block for the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or for screening against biological targets. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-12(21)18-15(5-8-24-2)16(22)19-14-9-17-20(11-14)10-13-3-6-23-7-4-13/h9,11,13,15H,3-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGOIPGHSCYPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes an acetamido group, a methylsulfanyl moiety, and a pyrazole ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible use in antimicrobial therapies.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Cytotoxic Effects : Preliminary cytotoxicity assays have suggested that the compound can inhibit the proliferation of cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide.

Study ReferenceFindings
Analogues of aminopterin and methotrexate demonstrated significant cytotoxicity against tumor cells, suggesting a similar potential for our compound.
The structural similarities with known bioactive compounds indicate that 2-acetamido derivatives can interact with key metabolic pathways.

Pharmacological Potential

The pharmacological potential of this compound includes:

  • Cancer Therapy : Given its cytotoxic properties, further investigation into its efficacy against various cancer types is warranted.
  • Infection Control : Its antimicrobial activity could make it a candidate for developing new antibiotics.
  • Inflammatory Disorders : Its anti-inflammatory effects could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives ()

A series of 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors demonstrated significant antimicrobial activity against E. coli, B. mycoides, and C. albicans. Key structural differences compared to the target compound include:

  • Core scaffold : Thiadiazole vs. pyrazole-butana­mide.
  • Substituents : Nitrophenyl groups in thiadiazoles vs. oxan-4-ylmethyl and methylsulfanyl groups in the target compound.
  • Bioactivity : Four thiadiazole derivatives outperformed others in antimicrobial assays, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity. The methylsulfanyl group in the target compound may mimic sulfur-mediated interactions observed in thiadiazoles but lacks direct empirical validation .

Oxadiazole-Propanamide Derivatives ()

Compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides share a propanamide backbone with sulfur linkages. Comparisons include:

  • Chain length : Propanamide (C3) vs. butanamide (C4) in the target compound, which may influence membrane permeability.
  • Heterocyclic moieties : Oxadiazole-thiazole hybrids vs. pyrazole-oxan-4-yl systems. The oxan-4-yl group in the target compound could enhance solubility relative to phenyl substituents in oxadiazole derivatives.
  • Synthetic routes : Both classes employ nucleophilic substitution and cyclization steps, but the target compound’s synthesis would require specialized coupling of the oxan-4-ylmethyl-pyrazole unit .

Butanamide Derivatives in Pharmacopeial Standards ()

Pharmacopeial compounds like (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature complex stereochemistry and polycyclic substituents. Contrasts with the target compound include:

  • Functional groups: Hydroxy, phenoxy, and tetrahydropyrimidinyl groups vs. methylsulfanyl and oxan-4-yl groups.
  • Bioactivity focus : Pharmacopeial butanamides are typically designed for enzyme inhibition (e.g., protease or kinase targets), whereas the target compound’s methylsulfanyl group may align with antimicrobial or redox-modulating roles (extrapolated from sulfur-containing analogs) .

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